1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methyl group attached to the pyrazole ring and a methylcyclohexyl group attached to the third position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazole
- 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-4-amine
- 1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-ol
Uniqueness
1-methyl-3-(4-methylcyclohexyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-5-(4-methylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8-3-5-9(6-4-8)10-7-11(12)14(2)13-10/h7-9H,3-6,12H2,1-2H3 |
InChI Key |
HJVMAVDWYASOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
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